molecular formula C4H3IN2O B183912 5-Iodopyrimidin-2-ol CAS No. 79387-69-2

5-Iodopyrimidin-2-ol

Cat. No.: B183912
CAS No.: 79387-69-2
M. Wt: 221.98 g/mol
InChI Key: PVHCYDBPRLPQMP-UHFFFAOYSA-N
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Description

5-Iodopyrimidin-2-ol: is a heterocyclic organic compound with the molecular formula C4H3IN2O . It is a derivative of pyrimidine, where an iodine atom is substituted at the 5th position and a hydroxyl group at the 2nd position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodopyrimidin-2-ol typically involves the iodination of pyrimidin-2-ol. One common method is the reaction of pyrimidin-2-ol with iodine and a suitable oxidizing agent, such as copper iodide (CuI), under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 5-Iodopyrimidin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include azido-pyrimidines or thiocyanato-pyrimidines.

    Cross-Coupling Reactions:

Scientific Research Applications

Chemistry: 5-Iodopyrimidin-2-ol is widely used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds with potential biological activities .

Biology and Medicine: In biological research, this compound derivatives are investigated for their potential as antiviral, antibacterial, and anticancer agents. The compound’s ability to undergo diverse chemical modifications makes it a valuable tool in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and specialty chemicals. Its role as an intermediate in the synthesis of functional materials highlights its importance in various industrial applications .

Mechanism of Action

The mechanism of action of 5-Iodopyrimidin-2-ol and its derivatives is primarily based on their ability to interact with specific molecular targets. For instance, in medicinal chemistry, these compounds can inhibit enzymes or interfere with nucleic acid synthesis, leading to their potential use as therapeutic agents . The exact molecular pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Properties

IUPAC Name

5-iodo-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHCYDBPRLPQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=O)N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474784
Record name 5-iodopyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79387-69-2
Record name 79387-69-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=754229
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-iodopyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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